2-Propyl-1,3-dioxolane

Catalog No.
S774923
CAS No.
3390-13-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propyl-1,3-dioxolane

CAS Number

3390-13-4

Product Name

2-Propyl-1,3-dioxolane

IUPAC Name

2-propyl-1,3-dioxolane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3

InChI Key

JSDUOUVZQRZOOY-UHFFFAOYSA-N

SMILES

CCCC1OCCO1

Canonical SMILES

CCCC1OCCO1

2-Propyl-1,3-dioxolane is a cyclic organic compound with the molecular formula C7H14O2C_7H_{14}O_2. It belongs to the class of compounds known as dioxolanes, which are characterized by their five-membered rings containing two oxygen atoms. This compound appears as a colorless liquid with a slightly sweet odor and exhibits solubility in various organic solvents such as ethanol, ethyl acetate, and acetone. The physical properties include a boiling point of approximately 134.6°C, a melting point of -63.1°C, and a density of 0.92 g/cm³ . The symmetrical structure of 2-propyl-1,3-dioxolane contributes to its relatively low polarizability and dipole moment, making it a valuable solvent for separating different compounds.

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide to form corresponding carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride to yield alcohols.
  • Substitution: It may undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, resulting in substituted dioxolanes.

These reactions highlight the compound's versatility in organic synthesis.

Research on the biological activity of 2-propyl-1,3-dioxolane is limited but suggests potential antimicrobial and antioxidant properties. Its unique physical and chemical characteristics make it suitable for use as a solvent and reaction medium in various biological experiments. Further studies are necessary to fully elucidate its biological effects and potential therapeutic applications.

The synthesis of 2-propyl-1,3-dioxolane can be accomplished through several methods:

  • Condensation Reaction: A common method involves the condensation of propionaldehyde with ethylene glycol under acidic conditions, typically using sulfuric acid as a catalyst.
  • Reactions with Propylene Oxide: Alternative methods include reactions between propylene oxide and ethylene glycol or propionic acid .
  • Analytical Techniques: Characterization of synthesized 2-propyl-1,3-dioxolane can be achieved through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.

2-Propyl-1,3-dioxolane has various applications across multiple fields:

  • Organic Synthesis: It serves as a solvent and reaction medium in organic synthesis processes.
  • Chromatography: Its properties make it useful in chromatographic techniques for separating compounds.
  • Biological Research: The compound's potential bioactivity positions it as a candidate for developing new drugs or functional food ingredients.

While specific interaction studies involving 2-propyl-1,3-dioxolane are scarce, its role as a solvent suggests that it may influence the solubility and reactivity of other compounds in biological experiments. Future research could focus on its interactions with various biological molecules to better understand its potential applications in drug development and other fields.

Several compounds share structural similarities with 2-propyl-1,3-dioxolane. Notable examples include:

Compound NameMolecular FormulaKey Features
1,3-DioxolaneC6H10O2C_6H_{10}O_2Simpler analog without substituents
4-Methyl-2-propyl-1,3-dioxolaneC7H14O2C_7H_{14}O_2Contains a methyl group; used in protecting groups
2-Propyl-4-methyl-1,3-dioxolaneC7H14O2C_7H_{14}O_2Isomer with different substituent positions

The uniqueness of 2-propyl-1,3-dioxolane lies in its specific substituent arrangement and physical properties that confer distinct chemical reactivity compared to these similar compounds .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3390-13-4

Wikipedia

2-Propyl-1,3-dioxolane

Dates

Modify: 2023-08-15

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